

LMK-235 HDAC4/5 inhibitor mechanism of action

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Compound Focus: Lmk-235

CAS No.: 1418033-25-6

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Core Mechanism and Biochemical Profile

LMK-235 functions by inhibiting the enzymatic activity of HDAC4 and HDAC5, which increases the acetylation of histone proteins. This epigenetic change loosens chromatin structure, facilitating gene transcription [1] [2].

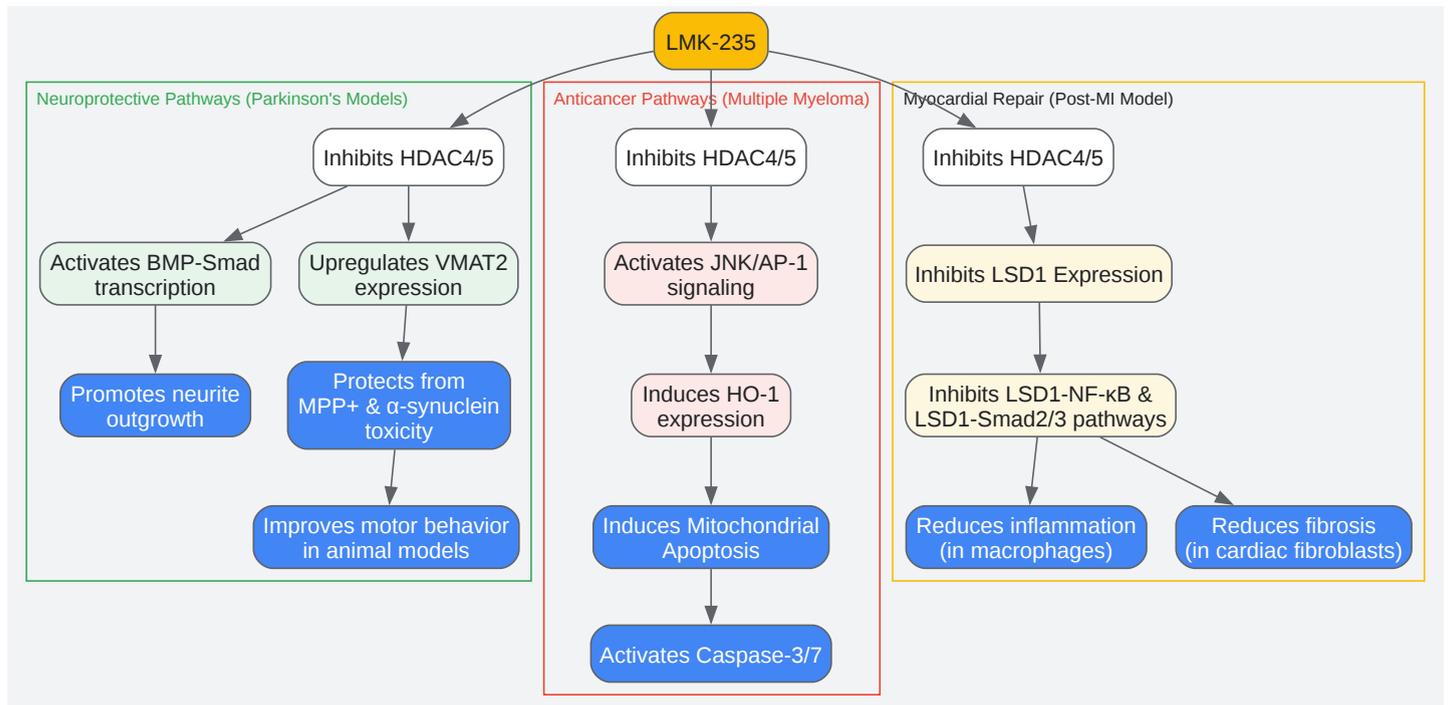
The table below summarizes its primary biochemical targets and cellular consequences:

Target HDAC	IC ₅₀ (Cell-free assay)	Primary Initial Cellular Effect
HDAC5	4.2 nM [3]	Increase in histone acetylation (e.g., Acetyl-H3) [4] [2].
HDAC4	11.9 nM [3]	Increase in histone acetylation, leading to altered gene transcription [1].

Signaling Pathways and Biological Effects

The specific downstream effects of **LMK-235** vary significantly across different cell and disease models. The diagram below summarizes the key signaling pathways involved in its neuroprotective and anticancer

actions.



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Key signaling pathways of **LMK-235** in neuroprotection, anticancer, and myocardial repair contexts.

Experimental Evidence and Research Applications

LMK-235's efficacy has been demonstrated in various disease models. The table below outlines key experimental findings and conditions.

Disease Model	Cell Lines / Animal Model	Key Findings	Effective Concentrations (in vitro)
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| **Parkinson's Disease** | SH-SY5Y cells; primary rat DA neurons; MPTP-induced mouse model [1] [5] [6] | • Promoted neurite outgrowth [1] [2]. • Increased VMAT2 expression [5] [6]. • Protected from MPP+ and α -synuclein toxicity [1] [2]. • Improved motor function in mice [5] [6]. | Not specified in provided results | | **Multiple Myeloma** | MM patient cells & cell lines [7] | • Induced apoptosis via JNK/AP-1/HO-1 pathway [7]. • Increased acetyl-H3 and caspase activity [7]. | 0.5 - 2.0 μ M [7] | | **Pancreatic Neuro-endocrine Tumors (pNET)** | BON-1 & QGP-1 cell lines [4] | • Reduced cell viability & induced apoptosis (Caspase 3/7 activation) [4]. • Increased acetyl-H3 and somatostatin receptor 2 [4]. | IC₅₀: 0.55 μ M (BON-1), 1.04 μ M (QGP-1) [4] | | **Myocardial Infarction** | Rat MI model; RAW264.7 macrophages; cardiac fibroblasts [8] | • Improved cardiac function [8]. • Reduced inflammation and fibrosis via inhibiting LSD1 [8]. | 1.0 μ M (in vitro) [8] |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

- **Neurite Outgrowth Assay in SH-SY5Y Cells** [1]:
 - **Cell Culture:** Human SH-SY5Y neuroblastoma cells are maintained and differentiated into dopaminergic-like neurons.
 - **Treatment:** Cells are treated with **LMK-235**. A typical study might use a concentration range to establish a dose-response.
 - **Analysis:** After a set period (e.g., 24-72 hours), cells are fixed and stained. Neurite outgrowth is quantified by measuring the total length of neuronal projections per cell using image analysis software.
- **Apoptosis Assay via Caspase 3/7 Activity in pNET cells** [4]:
 - **Cell Culture:** BON-1 and QGP-1 pancreatic neuroendocrine tumor cells are seeded in multi-well plates.
 - **Treatment:** Cells are treated with a range of **LMK-235** concentrations (e.g., from 0.31 μ M to 20 μ M) for various time periods (e.g., 8, 24, 32 hours).
 - **Analysis:** A caspase-Glo 3/7 assay reagent is added to each well. Luminescence, which is proportional to caspase activity, is measured using a plate reader.

- **In Vivo Parkinson's Disease Model** [5] [6]:
 - **Animal Model:** C57BL/6N male mice are used. A Parkinson's disease state is induced by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
 - **Treatment: LMK-235** is administered via intraperitoneal injection at a dose of 5 mg/kg/day [8]. It can be administered alone or in combination with L-DOPA.
 - **Behavioral Analysis:** Motor function and voluntary movement are assessed using standardized behavioral tests.
 - **Post-mortem Analysis:** Brain tissues (striatum and ventral tegmental area) are collected for immunoblot analysis to measure VMAT2 protein levels.

Therapeutic Potential Summary

LMK-235 demonstrates promising therapeutic potential across several domains:

- **Neurodegenerative Disease:** It shows strong disease-modifying potential for **Parkinson's disease** by promoting neuronal health, protecting against toxins and pathological proteins, and improving motor function in animals [1] [5] [6].
- **Oncology:** It exerts potent anti-tumor effects in various cancers, including **multiple myeloma** and **pancreatic neuroendocrine tumors**, primarily by inducing apoptotic cell death [7] [4].
- **Cardiovascular Disease:** It aids in recovery after **myocardial infarction** by mitigating detrimental inflammation and fibrosis, leading to improved cardiac function [8].

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